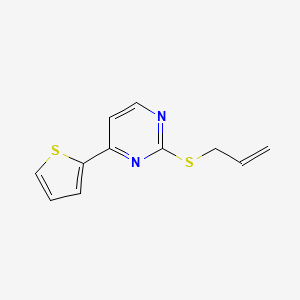

2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

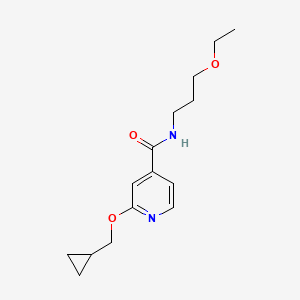

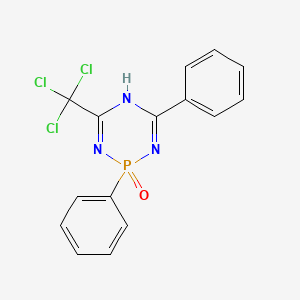

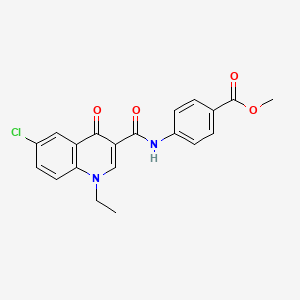

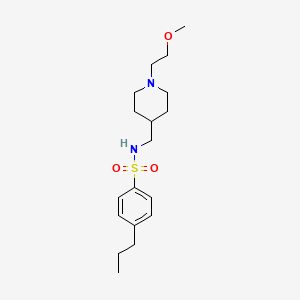

“2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine” is a chemical compound with the molecular formula C11H10N2S2 .

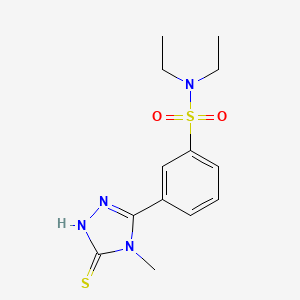

Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific structure of “2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine” would include these elements, along with the allylsulfanyl and thienyl groups.Chemical Reactions Analysis

Again, while specific reactions involving “2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine” are not available, pyrimidines in general are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The average mass of “2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine” is 234.340 Da and its monoisotopic mass is 234.028534 Da .Wissenschaftliche Forschungsanwendungen

Electrophilic Heterocyclization and Derivative Synthesis

Research has explored the electrophilic heterocyclization of compounds related to 2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine. For example, 6-Allylsulfanyl-1-arylpyrazolo[3,4-d]pyrimidin-4(5H)-ones react with iodine and sulfuric acid to yield pyrazolothiazolopyrimidine derivatives, a process that demonstrates the chemical reactivity and potential for creating structurally diverse compounds from similar pyrimidine bases (Bentya et al., 2008).

Alkylation and Regioselectivity Studies

The alkylation of thieno[2,3-d]pyrimidine derivatives is another area of interest. A study on 2-oxo(thioxo)-thieno[2,3-d]pyrimidine-4-ones revealed insights into the regioselectivity of alkylation, leading to the formation of N- or S-substituted pyrimidines. This work combines experimental and theoretical approaches to understand the molecular behavior of these compounds (Fizer et al., 2019).

Optical and Sensor Properties

The synthesis and study of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines with a D–π–A system have been conducted, highlighting their unique optical properties. These compounds, with an electron-deficient pyrimidine core, show potential as polarity or proton sensors due to their strong fluorosolvatochromic properties and intramolecular charge transfer capabilities (Muraoka et al., 2016).

Synthesis and Biological Activity

The synthesis of 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors for purine biosynthesis has been investigated. These compounds have shown selective inhibition for high-affinity folate receptors over other cellular entry pathways, indicating their potential as antitumor agents (Deng et al., 2009).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds such as pyrrolyl-, 2-(2-thienyl)pyrrolyl- and 2,5-bis(2-thienyl)pyrrolyl-nucleosides have been studied . These compounds are known to interact with nucleosides, specifically thymidine .

Mode of Action

Related compounds have been shown to undergo pd-catalysed cross-coupling with 5-iodo-2′-deoxyuridine . This suggests that 2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine may also interact with its targets through a similar mechanism.

Biochemical Pathways

Related compounds have been shown to form conductive materials through electrochemical polymerisation . This suggests that 2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine may also influence electron transport pathways.

Result of Action

Related compounds have been shown to form conductive materials through electrochemical polymerisation . This suggests that 2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine may also have similar effects.

Eigenschaften

IUPAC Name |

2-prop-2-enylsulfanyl-4-thiophen-2-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S2/c1-2-7-15-11-12-6-5-9(13-11)10-4-3-8-14-10/h2-6,8H,1,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPFIWLKXAMAKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC=CC(=N1)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Oxabicyclo[3.2.2]nonane-4-sulfonyl fluoride](/img/structure/B2400376.png)

![4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2400380.png)

![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(furan-2-ylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2400385.png)